molecular formula C22H17N3O7S2 B14599854 Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate CAS No. 60912-56-3

Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate

Katalognummer: B14599854
CAS-Nummer: 60912-56-3
Molekulargewicht: 499.5 g/mol
InChI-Schlüssel: CGCWGIPJMLFZAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is an organic compound with a complex structure It contains multiple functional groups, including ester, amide, nitro, and sulfide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-2,5-bis[(2-nitrophenyl)sulfanyl]benzoic acid with acetic anhydride to form the acetamido derivative. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The sulfide groups can be oxidized to sulfoxides or sulfones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of substituents like halogens or nitro groups on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its complex structure and functional groups.

    Industry: Possible applications in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-[(3-nitrophenyl)sulfanyl]benzoate: Similar structure but lacks the acetamido group.

    Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate: Contains similar functional groups but different substitution patterns on the aromatic rings.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity

Eigenschaften

CAS-Nummer

60912-56-3

Molekularformel

C22H17N3O7S2

Molekulargewicht

499.5 g/mol

IUPAC-Name

methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate

InChI

InChI=1S/C22H17N3O7S2/c1-13(26)23-16-12-14(33-19-9-5-3-7-17(19)24(28)29)11-15(22(27)32-2)21(16)34-20-10-6-4-8-18(20)25(30)31/h3-12H,1-2H3,(H,23,26)

InChI-Schlüssel

CGCWGIPJMLFZAB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC(=C1SC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)SC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.